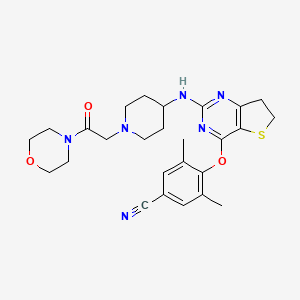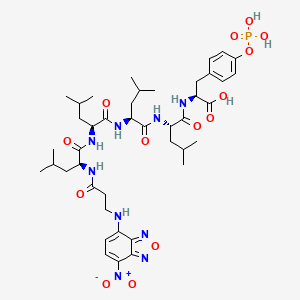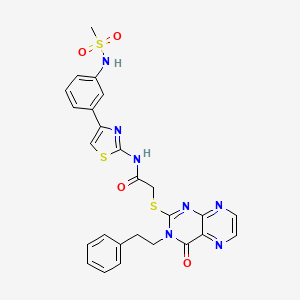
Pitcoin3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Pitcoin3 involves multiple steps, starting with the preparation of the core pteridine structure. The synthetic route typically includes the following steps:
Formation of the pteridine core: This involves the condensation of appropriate precursors under controlled conditions.
Thioether formation: The pteridine core is then reacted with a thiol compound to form the thioether linkage.
Acetamide formation:
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the above synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Pitcoin3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Various substitution reactions can occur, particularly at the thiazole and pteridine rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pitcoin3 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the catalytic activity of PI3KC2α and related enzymes.
Biology: this compound is employed in cellular studies to investigate the role of PI3KC2α in various biological processes, including membrane dynamics and cell signaling.
Medicine: The compound has shown potential as an antithrombotic agent by counteracting platelet membrane remodeling.
Wirkmechanismus
Pitcoin3 exerts its effects by selectively inhibiting the catalytic activity of PI3KC2α. This inhibition prevents the synthesis of phosphatidylinositol 3-phosphates, which are crucial for various cellular processes. By targeting PI3KC2α, this compound disrupts membrane remodeling and endocytic dynamics, leading to its antithrombotic and potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Pitcoin3 is unique due to its high selectivity for PI3KC2α. Similar compounds include:
PI3KC2β inhibitors: These compounds target a different isoform of the enzyme and have distinct biological effects.
PI3KC2γ inhibitors: These inhibitors also target a different isoform and are used in different research contexts.
Compared to these similar compounds, this compound’s selectivity for PI3KC2α makes it particularly valuable for studying the specific functions of this isoform and developing targeted therapies.
Eigenschaften
Molekularformel |
C26H23N7O4S3 |
|---|---|
Molekulargewicht |
593.7 g/mol |
IUPAC-Name |
N-[4-[3-(methanesulfonamido)phenyl]-1,3-thiazol-2-yl]-2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H23N7O4S3/c1-40(36,37)32-19-9-5-8-18(14-19)20-15-38-25(29-20)30-21(34)16-39-26-31-23-22(27-11-12-28-23)24(35)33(26)13-10-17-6-3-2-4-7-17/h2-9,11-12,14-15,32H,10,13,16H2,1H3,(H,29,30,34) |
InChI-Schlüssel |
ZQUVBPXCXCKORU-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)CSC3=NC4=NC=CN=C4C(=O)N3CCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


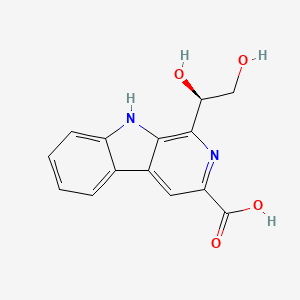

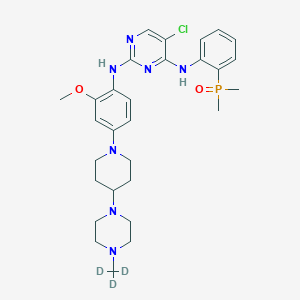

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)

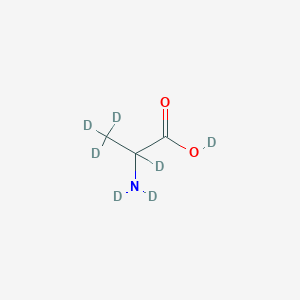

![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407454.png)

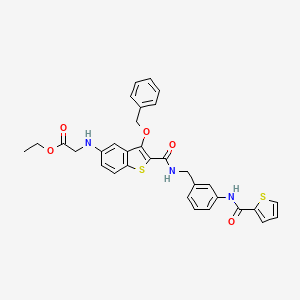
![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
